4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride chemical properties
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. Due to the limited availability of public domain data, this document summarizes information primarily sourced from chemical suppliers and provides a plausible, though not experimentally verified, synthetic route based on analogous chemical transformations. Currently, there is no publicly available information regarding the biological activity, mechanism of action, or specific signaling pathways associated with this compound. This guide is intended to serve as a foundational resource for researchers interested in this molecule and to highlight areas where further investigation is required.
Chemical Properties
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is a fluorinated cyclohexane derivative. The presence of the trifluoromethyl group is expected to influence its lipophilicity, metabolic stability, and binding interactions with biological targets, making it a compound of interest in medicinal chemistry and drug discovery.
General Information
Basic chemical identifiers and properties have been compiled from various chemical supplier databases.
| Property | Value | Source(s) |
| IUPAC Name | 4-amino-1-(trifluoromethyl)cyclohexan-1-ol;hydrochloride | N/A |
| CAS Number | 1421602-78-9 | [1] |
| Molecular Formula | C₇H₁₄ClF₃NO | [1] |
| Molecular Weight | 219.64 g/mol | [1] |
| Physical Form | Off-white solid | N/A |
| Purity | Typically ≥97% | [1] |
| Storage | Store at 0-8 °C | N/A |
Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Not available | Experimental data is required for confirmation. |
| Boiling Point | Not available | Experimental data is required for confirmation. |
| Solubility | Not available | Expected to be soluble in water and polar organic solvents like methanol and ethanol due to its hydrochloride salt form. Experimental verification is needed. |
Spectral Data
No experimental spectral data (NMR, IR, Mass Spectrometry) for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride has been found in the reviewed literature or databases. Characterization of this compound would require standard analytical techniques.
Experimental Protocols
A detailed, experimentally verified protocol for the synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is not available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on the synthesis of structurally related compounds, particularly the N,N-dibenzylated precursor. The proposed two-step synthesis involves the reductive amination of a ketone precursor followed by the deprotection of the amino group.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol (Protected Intermediate)
This procedure is adapted from the synthesis of similar aminocyclohexanol derivatives.
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Materials:
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4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol
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Dibenzylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and magnetic stirrer
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Procedure:
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To a solution of 4-oxo-1-(trifluoromethyl)cyclohexan-1-ol in anhydrous dichloromethane, add dibenzylamine.
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Stir the mixture at room temperature for 30 minutes.
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Add sodium triacetoxyborohydride in portions to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel to yield cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol.
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Step 2: Synthesis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride (Final Product)
This procedure is a general method for the debenzylation of amines.
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Materials:
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cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol
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Palladium on carbon (10% Pd/C)
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Methanol or Ethanol
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Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
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Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or methanol)
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Standard hydrogenation apparatus or round-bottom flask with a balloon
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Procedure:
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Dissolve cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol in methanol or ethanol in a suitable reaction vessel.
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Add a catalytic amount of 10% Pd/C.
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Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with the solvent.
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To the filtrate, add a solution of hydrochloric acid to precipitate the hydrochloride salt.
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Isolate the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride.
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Biological Activity and Signaling Pathways
As of the date of this publication, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride. The presence of the trifluoromethyl group and the aminocyclohexanol scaffold suggests potential applications in medicinal chemistry, as these motifs are present in various biologically active molecules. However, without experimental data, any discussion of its biological role would be purely speculative.
Future Research Directions
The lack of biological data for this compound presents a clear opportunity for future research. A logical first step would be to perform a broad biological screening to identify any potential therapeutic areas. Depending on the screening results, further studies could focus on target identification, mechanism of action elucidation, and structure-activity relationship (SAR) studies.
Caption: A potential workflow for investigating the biological activity.
Safety Information
Based on available supplier safety data sheets, 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride should be handled with care.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Precautionary Statements:
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Wear protective gloves, eye protection, and face protection.
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Wash skin thoroughly after handling.
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If swallowed, call a poison center or doctor if you feel unwell.
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If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Users should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this chemical.
Conclusion
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is a chemical compound with potential for applications in research and development, particularly in the field of medicinal chemistry. This guide has summarized the currently available chemical information and proposed a synthetic route. The significant gap in the knowledge of its physicochemical properties, spectral data, and biological activity underscores the need for further experimental investigation to fully characterize this molecule and explore its potential.
